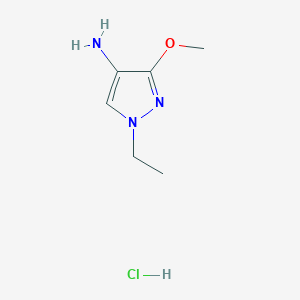

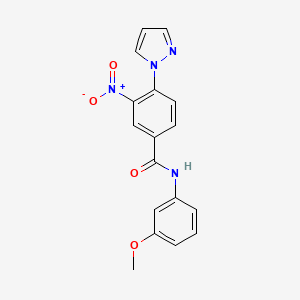

![molecular formula C25H29ClN4OS B2510714 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189903-07-8](/img/structure/B2510714.png)

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a structurally complex molecule that features a triazaspirodecanediene core, a chlorophenyl group, and a dimethylphenylacetamide moiety. The presence of multiple heteroatoms and aromatic systems suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related acetamide compounds has been explored in the literature. For instance, the synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the formation of a thiazole ring and the attachment of a chlorophenyl ring at a specific angle, which could be relevant for the synthesis of the compound . Additionally, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions provides insights into the manipulation of the acetamide backbone and the introduction of different substituents, which could be applied to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds reveals specific orientations and interactions. For example, in one acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could influence the overall molecular conformation and properties of the compound . Such structural details are crucial for understanding the three-dimensional arrangement and potential binding interactions of the target compound.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the structural motifs present in the molecule suggest a variety of possible reactions. The presence of an acetamide group could undergo hydrolysis, the thiazole ring might participate in nucleophilic substitution, and the chlorophenyl group could be involved in electrophilic aromatic substitution reactions. The triazaspirodecanediene core could also offer unique reactivity due to the presence of nitrogen atoms and the spirocyclic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, intermolecular interactions such as C-H...O hydrogen bonds can lead to the formation of specific crystal packing arrangements, as seen in the related acetamide structure . These interactions can affect the solubility, melting point, and other physical properties. The presence of chloro and dimethylphenyl groups can also influence the lipophilicity and electronic properties of the molecule.

科学的研究の応用

Radiosynthesis Applications

Compounds similar to the one you mentioned have been used in radiosynthesis studies, which are crucial for understanding the metabolism and mode of action of various substances. For example, the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have been synthesized at high specific activity for such studies (Latli & Casida, 1995).

Enzyme Inhibition Research

New synthetic 1,2,4-triazole derivatives, which share structural similarities with the compound , have been explored for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies contribute to the development of treatments for conditions like Alzheimer's disease (Riaz et al., 2020).

Antagonistic Effects on Platelet-Activating Factor (PAF)

Compounds with a similar structural framework have been shown to act as potent antagonists to platelet-activating factor (PAF), which is significant in researching inflammatory responses and related disorders (Kagoshima et al., 1997).

Fatty Acid Synthesis Inhibition

Chloroacetamide derivatives, akin to the compound , have been studied for their inhibitory effects on fatty acid synthesis in certain green algae, highlighting a potential application in studying and controlling algal growth (Weisshaar & Böger, 1989).

特性

IUPAC Name |

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAHNOGJKPJQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

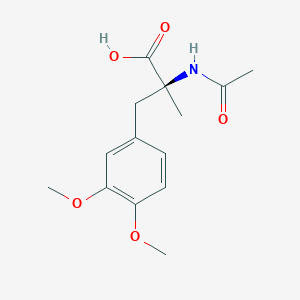

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

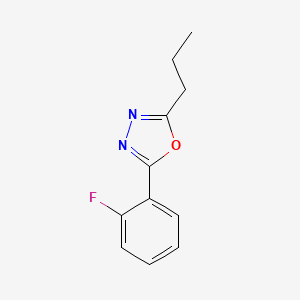

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

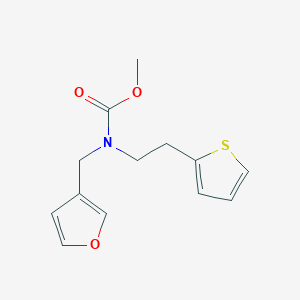

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)

![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)

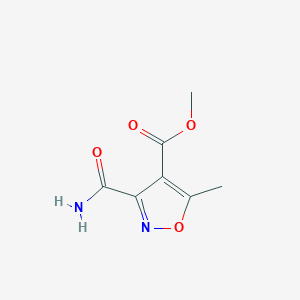

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)